molecular formula C6H3ClN2O5 B1583033 2-Chloro-4,6-dinitrophenol CAS No. 946-31-6

2-Chloro-4,6-dinitrophenol

Cat. No.: B1583033
CAS No.: 946-31-6
M. Wt: 218.55 g/mol
InChI Key: PCBCIXWBAPIVDV-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dinitrophenol was added as nitrogen, carbon and energy supplement in the culture medium of Rhodococcus erythropolis HL 24-1.

Scientific Research Applications

Voltammetric Analysis

The voltammetric behavior of 2-methyl-4,6-dinitrophenol, closely related to 2-Chloro-4,6-dinitrophenol, has been studied using a modified carbon paste electrode. The research revealed that hidepowder as a modifier provided the best results, indicating the potential of these compounds in electroanalytical chemistry (Cordero-Rando et al., 1998).

Anaerobic Biodegradability

Studies have shown that compounds like 2-methyl-4,6-dinitrophenol, which is structurally similar to this compound, exhibit varying degrees of anaerobic biodegradability and toxicity in methanogenic conditions. Such research is essential for understanding the environmental impact and treatment of industrial effluents containing these compounds (O'Connor & Young, 1989).

Microbial Degradation

Research involving Rhodococcus erythropolis HL 24-1 has demonstrated its ability to degrade this compound, utilizing it as a sole nitrogen, carbon, and energy source under aerobic conditions. This indicates the potential use of specific microbes in the bioremediation of environments contaminated with such compounds (Lenke & Knackmuss, 1996).

Herbicide Research

Studies on 4,6-dinitro-o-cresol, a compound similar to this compound, have shown its inhibitory effects on photosynthetic electron transfer in chloroplasts, highlighting its potential as a herbicide (van Rensen et al., 1977).

Spectrophotometry Applications

2,4-Dinitrophenol and related compounds have been used as reagents in ion-pair extraction spectrophotometry, indicating their utility in analytical chemistry for the detection and monitoring of cationic tensides in environmental samples (Kubíček, 2005).

Environmental Impact

Research on 2,4-dinitrophenol, closely related to this compound, has shown its effects on activated sludge, which is crucial for understanding its impact on wastewater treatment processes. This knowledge is vital for managing the disposal and treatment of industrialwastes containing such compounds (Rich & Yates, 1955).

Optical Chemical Sensing

A bifurcated optical fiber-based chemical sensor for 2,6-dinitrophenol, which is structurally related to this compound, has been developed using a novel functional polymer. This sensor exhibits high selectivity and sensitivity, demonstrating the potential application of dinitrophenols in the development of sensors for environmental monitoring (Wang et al., 2006).

Adsorption Studies

Activated carbon fibers have been used for the adsorption of various substituted phenols including 2,4-dinitrophenol. These studies are relevant for understanding the adsorption behaviors of this compound, aiding in the development of methods for removing these compounds from water and other mediums (Liu et al., 2010).

Structural and Vibrational Studies

Research on the structural, vibrational, and thermodynamic properties of various dinitrophenols including 2,4-dinitrophenol has been conducted using density functional theory. Such studies provide insights into the molecular properties of this compound, which can be critical in designing applications around this compound (Zhu et al., 2009).

Biodegradation Kinetics

The kinetics of biodegradation of substituted phenolics including 2,4-dinitrophenol has been evaluated using electrolytic respirometers. Understanding the biodegradation kinetics of this compound can be important for environmental remediation efforts (Brown et al., 1990).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4,6-dinitrophenol is the mitochondria in cells . This compound interacts with the mitochondrial membrane, disrupting its normal function .

Mode of Action

This compound acts as an uncoupler of oxidative phosphorylation in the mitochondria . It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production . This results in an increase in energy expenditure as the cell attempts to restore the gradient, leading to heat production and ultimately, cell death .

Biochemical Pathways

This compound affects the oxidative phosphorylation pathway . By disrupting the proton gradient, it prevents the synthesis of ATP from ADP, a key step in this pathway . The downstream effects include increased oxygen consumption and heat production as the cell attempts to compensate for the loss of ATP .

Pharmacokinetics

Given its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body . Its impact on bioavailability would depend on factors such as dose, route of administration, and individual patient characteristics.

Result of Action

The primary molecular effect of this compound is the disruption of the proton gradient across the mitochondrial membrane . This leads to decreased ATP production and increased heat production . At the cellular level, this can lead to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals or drugs could potentially affect its absorption, distribution, metabolism, and excretion . Additionally, factors such as temperature and pH could potentially affect its stability .

Biochemical Analysis

Biochemical Properties

2-Chloro-4,6-dinitrophenol interacts with various enzymes and proteins. For instance, it was added as a nitrogen, carbon, and energy supplement in the culture medium of Rhodococcus erythropolis HL 24-1 . The enzymes responsible for degradation of this compound in strain OCNB-1 were identified as aniline dioxygenase, nitrobenzene reductase, and catechol-1,2-dioxygenase .

Cellular Effects

It is known that nitroaromatic compounds can cause oxidative stress in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it is metabolized with the liberation of stoichiometric amounts of chloride and nitrite . The hydride σ-complex of this compound has been identified as the denitration product .

Temporal Effects in Laboratory Settings

It is known that nitroaromatic compounds can cause time-dependent oxidative stress .

Dosage Effects in Animal Models

It is known that nitroaromatic compounds can cause dose-dependent toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is metabolized with the liberation of stoichiometric amounts of chloride and nitrite . The hydride σ-complex of this compound has been identified as the denitration product .

Transport and Distribution

It is known that nitroaromatic compounds can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that nitroaromatic compounds can localize in various subcellular compartments .

Properties

IUPAC Name

2-chloro-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBCIXWBAPIVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241548
Record name Phenol, 2-chloro-4,6-dinitro-
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Molecular Weight

218.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-31-6
Record name 2-Chloro-4,6-dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-chloro-4,6-dinitro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4,6-dinitrophenol
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Record name 2-Chloro-4,6-dinitrophenol
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Record name 2-Chloro-4,6-dinitrophenol
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Record name Phenol, 2-chloro-4,6-dinitro-
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Record name 2-chloro-4,6-dinitrophenol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

160 parts of 2,4-dinitrophenol are suspended in 240 parts of water. Then 0.5 part of lignosulfonate (dispersant) is added to this suspension and the dinitrophenol is comminuted by ultrasonication. A reactor is charged with 210 parts of 14 % hydrochloric acid and the aqueous suspension of finely particulate 2,4-dinitrophenol and 60 parts of chlorine gas are added simultaneously at 0° C. The addition of the suspension of dinitrophenol is made over 120 minutes and the chlorine is simultaneously added over 130 minutes. When the addition of chlorine is complete, the product is isolated by filtration and washed with 250 parts of water, affording 162.4 parts of 2-chloro-4,6-dinitrophenol (corresponding to a yield of c. 83 %).
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Synthesis routes and methods III

Procedure details

203 parts of 2,4-dinitrochlorobenzene (setting point 49° C.) are saponified to 2,4-dinitrophenol in a mixture of 303 parts of 33% strength sodium hydroxide solution and 200 parts of water at 95° C. under a nitrogen atmosphere. The resulting suspension is adjusted to a pH value of 3.5 by adding 185 parts of 31% strength hydrochloric acid. After 10 parts of the sodium salt of a naphthalenesulfonic acid/formaldehyde condensation product (dispersing agent), 1 part of iron(III) chloride and 1 part of iodine trichloride have been added, 650 parts of 13 percent strength by weight chlorine bleach liquor (containing 150 parts of active chlorine per liter) are added dropwise at 10° C. in the course of 8 hours, the pH increasing meanwhile. Towards the end of the addition, the pH reaches a value of 6. After it has reached this value, the pH is kept at this value (pH 6) by the simultaneous dropwise addition of 5-20 parts of 31% strength hydrochloric acid and the remainder of the chlorine bleach liquor. The pH of the suspension is then adjusted to a value of 1.0 by adding 170 parts of 31% strength hydrochloric acid, and small amounts of sodium hypochlorite still present are destroyed by means of 15 parts of 40% strength sodium bisulfite solution. The resulting product is then isolated by being filtered off at about 10° C. This gives only 130 parts of 6-chloro-2,4-dinitrophenol with a black-brown appearance and a content of unsaponified 2,4-dinitrochlorobenzene which is clearly detectable in a thin layer chromatogram.
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Synthesis routes and methods IV

Procedure details

A mixture of 183 parts of 2,4-dinitrochlorobenzene, 16 parts of 2,4-dinitrophenol and 3 parts of 2,4-dinitromethoxyethoxybenzene is saponified to 2,4-dinitrophenol in a mixture of 303 parts of 33% strength sodium hydroxide solution and 3,000 parts of water at 95° C. under an atmosphere of air. The resulting suspension i adjusted to a pH value of 3.5 by adding 185 parts of 31% strength hydrochloric acid. After 10 parts of the sodium salt of a naphthalenesulfonic acid formaldehyde condensation product (dispersing agent), 1 part of iron(III) chloride and 1 part of iodine trichloride have been added, 650 parts of 13 percent strength by weight chlorine bleach liquor (containing 150 g of active chlorine per liter) are added dropwise at 10° C. in the course of 8 hours, the pH increasing meanwhile. In the course of the addition, the pH reaches a value of 4.5. After it has reached this value, the pH is caused to remain, during the chlorination, within the range 4-4.5 by the simultaneous addition of 36 parts of 31% strength hydrochloric acid during the dropwise addition of the remainder of the chlorine bleach liquor. The pH of the suspension is then adjusted to a value of 1.0 by means of 170 parts of 31% strength hydrochloric acid, and small amounts of sodium hypochlorite still present are destroyed by means of 15 parts of 40% strength sodium bisulfite solution. The resulting product is then isolated by being filtered off at about 10° C. 200 parts of pale yellow 6-chloro-2,4-dinitrophenol (melting point: 101°-109° C.), now only containing traces (0.5%) of 2,4-dinitrophenol, are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4,6-dinitrophenol
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Customer
Q & A

Q1: How is 2-chloro-4,6-dinitrophenol involved in microbial degradation pathways?

A: this compound is a key intermediate in the microbial degradation of 2,4,6-trinitrophenol (picric acid). The bacterium Rhodococcus erythropolis HL 24-1 can utilize this compound as its sole source of nitrogen, carbon, and energy. [] This bacterium metabolizes the compound aerobically, releasing stoichiometric amounts of chloride and nitrite. This suggests a degradation pathway involving reductive dechlorination and denitration steps. []

Q2: What is the role of NpdR in the degradation of compounds like this compound?

A: NpdR is a repressor protein that regulates the expression of genes involved in 2,4,6-trinitrophenol degradation in Rhodococcus opacus HL PM-1. [, ] The presence of this compound, along with other dinitrophenol compounds, can induce a change in the DNA binding behavior of NpdR. [] This suggests that NpdR plays a crucial role in regulating the expression of enzymes responsible for degrading this compound and related compounds. [, ]

Q3: How does the structure of this compound influence its reactivity?

A: The presence of two nitro groups (–NO2) and a chlorine atom (–Cl) on the phenolic ring significantly influences the reactivity of this compound. These electron-withdrawing groups make the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro groups. This reactivity is evident in the rearrangement reactions observed during the nitration of 2-chlorotropone, which can lead to the formation of this compound and other substituted benzaldehydes. []

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